molecular formula C32H48S3 B1182239 Thiophene, 2-bromo-3-hexyl-, homopolymer CAS No. 125321-66-6

Thiophene, 2-bromo-3-hexyl-, homopolymer

Cat. No.: B1182239
CAS No.: 125321-66-6
M. Wt: 528.9 g/mol
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Description

Thiophene, 2-bromo-3-hexyl-, homopolymer is a conjugated polymer derived from the monomer 2-bromo-3-hexylthiophene. This compound is part of the thiophene family, which is known for its unique electronic, optical, and redox properties. Thiophene-based polymers are widely studied for their applications in electronic and optoelectronic devices due to their excellent conductivity and stability .

Mechanism of Action

Target of Action

Poly(3-hexylthiophene-2,5-diyl) (P3HT), also known as Thiophene, 2-bromo-3-hexyl-, homopolymer, is a semiconducting polymer . Its primary targets are electronic and optoelectronic devices, where it is used due to its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones .

Mode of Action

The mode of action of P3HT is based on its interaction with light and electric fields. It is used in organic electronics primarily because of its regular end-to-end arrangement of side chain, which allows efficient Π-Π stacking of the conjugated backbones . This arrangement facilitates the movement of charge carriers, making P3HT an effective material for use in electronic devices .

Biochemical Pathways

The efficient Π-Π stacking of its conjugated backbones facilitates the movement of charge carriers, which is a key aspect of the electronic functioning of these devices .

Result of Action

The result of P3HT’s action is the efficient movement of charge carriers in electronic devices, leading to their effective functioning . For example, it is used in the development of field-effect transistors (FETs) for a wide range of applications .

Action Environment

The action, efficacy, and stability of P3HT can be influenced by environmental factors such as temperature, humidity, and light exposure. For instance, the efficiency of charge carrier movement can be affected by these factors, which in turn can impact the performance of the electronic devices in which P3HT is used .

Biochemical Analysis

Biochemical Properties

Poly(3-hexylthiophene-2,5-diyl) (regioregular) plays a significant role in biochemical reactions, particularly in the development of organic electronic devices. It interacts with various biomolecules, including enzymes and proteins, through its π-π conjugated backbone. These interactions are primarily non-covalent, involving π-π stacking and hydrophobic interactions. The compound’s ability to form highly ordered domains enhances its interaction with biomolecules, making it a valuable material in bioelectronics .

Cellular Effects

Poly(3-hexylthiophene-2,5-diyl) (regioregular) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific signaling pathways. For instance, its incorporation into cellular environments can lead to changes in gene expression profiles, potentially impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, Poly(3-hexylthiophene-2,5-diyl) (regioregular) exerts its effects through binding interactions with biomolecules. The π-π conjugated backbone allows it to interact with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form highly ordered domains enhances its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this polymer can be affected by environmental conditions, such as temperature and exposure to light. Long-term exposure to these conditions can lead to degradation, impacting its effectiveness in biochemical applications .

Dosage Effects in Animal Models

The effects of Poly(3-hexylthiophene-2,5-diyl) (regioregular) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved bioelectronic performance. At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and toxicity to specific cell types .

Metabolic Pathways

Poly(3-hexylthiophene-2,5-diyl) (regioregular) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interactions with these biomolecules can influence metabolite levels and overall metabolic activity. Its ability to modulate enzyme activity makes it a valuable tool in studying metabolic pathways and developing bioelectronic devices .

Transport and Distribution

Within cells and tissues, Poly(3-hexylthiophene-2,5-diyl) (regioregular) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature and π-π conjugated backbone play a crucial role in its transport and distribution, impacting its effectiveness in bioelectronic applications .

Subcellular Localization

Poly(3-hexylthiophene-2,5-diyl) (regioregular) exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. These factors direct the compound to particular compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for optimizing its use in bioelectronic devices and studying its effects on cellular processes .

Preparation Methods

The synthesis of Thiophene, 2-bromo-3-hexyl-, homopolymer typically involves the polymerization of 2-bromo-3-hexylthiophene. One common method is the Grignard metathesis (GRIM) polymerization, which involves the reaction of 2-bromo-3-hexylthiophene with a Grignard reagent to form the polymer . This method is favored for its ability to produce polymers with high regioregularity and controlled molecular weight.

Industrial production methods often utilize nickel or palladium-based catalytic systems. For example, nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki–Miyaura coupling are popular strategies for synthesizing functionalized regioregular polythiophenes .

Chemical Reactions Analysis

Thiophene, 2-bromo-3-hexyl-, homopolymer undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, and palladium or nickel catalysts for cross-coupling reactions. Major products formed from these reactions include poly(3-hexylthiophene) and other functionalized polythiophenes .

Scientific Research Applications

Thiophene, 2-bromo-3-hexyl-, homopolymer has a wide range of scientific research applications:

Comparison with Similar Compounds

Thiophene, 2-bromo-3-hexyl-, homopolymer can be compared with other similar compounds such as:

    Poly(3-hexylthiophene) (P3HT): A well-known conjugated polymer with similar electronic properties but different structural characteristics.

    Poly(3-methylthiophene): Another thiophene-based polymer with distinct optical and conductive properties.

    Poly(3-hexylselenophene): A selenium analog of P3HT with enhanced stability and conductivity

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and polymerization methods, which contribute to its distinct properties and applications.

Properties

IUPAC Name

3-hexyl-2-[4-hexyl-5-(4-hexyl-5-methylthiophen-2-yl)thiophen-2-yl]-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48S3/c1-6-9-12-15-18-26-22-29(34-25(26)5)32-28(20-17-14-11-8-3)23-30(35-32)31-27(21-24(4)33-31)19-16-13-10-7-2/h21-23H,6-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKARVMUJJLUQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)C)C2=CC(=C(S2)C3=CC(=C(S3)C)CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125321-66-6
Record name Poly(3-hexylthiophene-2,5-diyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Poly(3-hexylthiophene-2,5-diyl) (regioregular) interact with the Erbium-doped fiber laser to enable Q-switching and mode-locking?

A1: Poly(3-hexylthiophene-2,5-diyl) (regioregular) acts as a saturable absorber, meaning its absorption of light decreases at high light intensities. In an EDFL, P3HT initially absorbs a significant portion of the laser light. As the intensity within the laser cavity builds up, the P3HT becomes "saturated" - it can no longer absorb all the light. This allows short, intense pulses of light to pass through, resulting in Q-switching (generating short pulses) or mode-locking (generating a train of ultrashort pulses) depending on the laser configuration and pump power [, ].

A1: The research highlights several benefits of P3HT as a saturable absorber:

  • Simple Integration: The P3HT thin film is easily incorporated into the EDFL cavity by sandwiching it between two ferrules [].
  • Stable Performance: The setup generates stable Q-switched and mode-locked pulse trains, indicating good material stability within the laser cavity [].
  • Tunable Output: By adjusting the pump power, the repetition rate and pulse width of the laser output can be controlled, demonstrating flexibility in achieving desired output characteristics [].

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